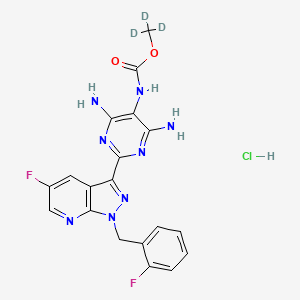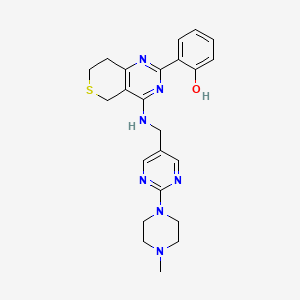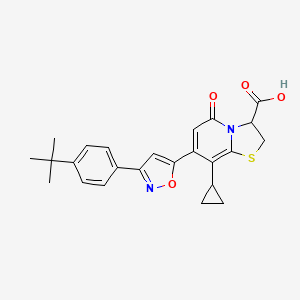
Mtb-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mtb-IN-5 is an isoxazole compound known for its anti-Mycobacterium tuberculosis activity. It impedes the respiration and biofilm formation of Mycobacterium tuberculosis within macrophages and enhances the efficacy of the antibiotic isoniazid against isoniazid-resistant Mycobacterium tuberculosis mutants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Mtb-IN-5 are not well-documented. Typically, large-scale synthesis of such compounds would involve optimization of the laboratory-scale synthesis to ensure cost-effectiveness, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
Types of Reactions
Mtb-IN-5 undergoes various chemical reactions, including:
Oxidation: Isoxazole compounds can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert isoxazoles to amines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles typically yields oxazoles, while reduction can yield amines .
Applications De Recherche Scientifique
Mtb-IN-5 has several scientific research applications:
Chemistry: Used as a model compound to study isoxazole chemistry and its reactivity.
Biology: Investigated for its effects on Mycobacterium tuberculosis respiration and biofilm formation.
Medicine: Explored as a potential therapeutic agent for tuberculosis, especially in combination with isoniazid.
Mécanisme D'action
Mtb-IN-5 exerts its effects by targeting the respiration and biofilm formation pathways of Mycobacterium tuberculosis. It enhances the efficacy of isoniazid by inhibiting the respiration of Mycobacterium tuberculosis within macrophages, thereby reducing the bacterial load and preventing biofilm formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mtb-IN-4: Another isoxazole compound with similar anti-Mycobacterium tuberculosis activity.
Isoniazid: A well-known antibiotic used in the treatment of tuberculosis.
Pyrazinamide: Another anti-tuberculosis drug that works by disrupting the Mycobacterium tuberculosis cell membrane
Uniqueness
Mtb-IN-5 is unique in its ability to enhance the efficacy of isoniazid against isoniazid-resistant Mycobacterium tuberculosis mutants. This makes it a valuable compound in the fight against drug-resistant tuberculosis .
Propriétés
Formule moléculaire |
C24H24N2O4S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
7-[3-(4-tert-butylphenyl)-1,2-oxazol-5-yl]-8-cyclopropyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H24N2O4S/c1-24(2,3)15-8-6-13(7-9-15)17-11-19(30-25-17)16-10-20(27)26-18(23(28)29)12-31-22(26)21(16)14-4-5-14/h6-11,14,18H,4-5,12H2,1-3H3,(H,28,29) |
Clé InChI |
LHVKTOZEGWRTSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=O)N4C(CSC4=C3C5CC5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


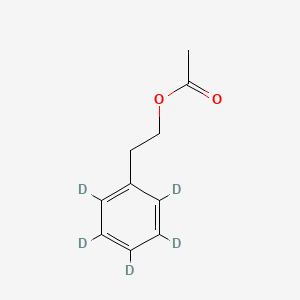
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
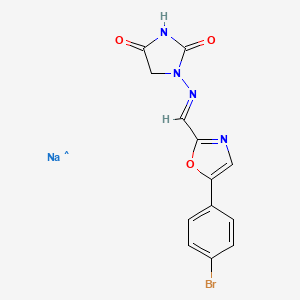
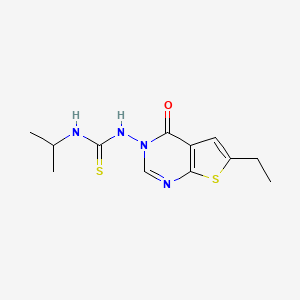
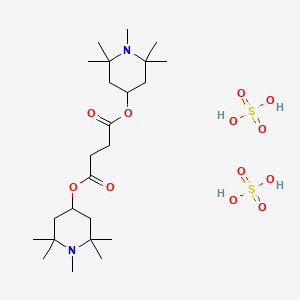
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
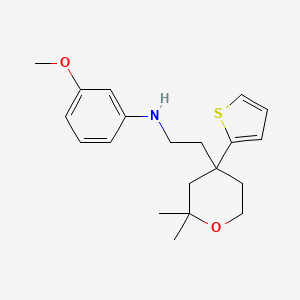
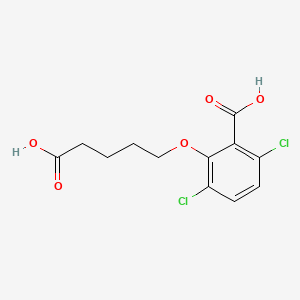
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
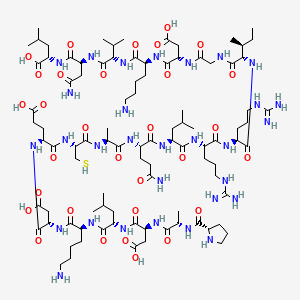
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
